
Stigmast-22E-en-3beta-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stigmast-22E-en-3beta-ol is a natural product found in Petrosia ficiformis, Conium maculatum, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Neural Growth Factor Potentiating Activity
Stigmast-22E-en-3beta-ol, a sterol compound, has been studied for its potential in enhancing nerve growth factor-mediated neurite outgrowth in PC12D cells. This was demonstrated in a study where similar sterols were isolated from Verbena littoralis, a Paraguayan medicinal plant, showing promising results in neural growth factor potentiating activity (Li et al., 2003).
Antidiabetic Properties
Research has also highlighted the role of this compound in glucose uptake and insulin resistance. A study utilizing L6 myotubes demonstrated that this compound promotes glucose uptake in a dose-dependent manner under insulin-resistant conditions. It suggested that this compound functions through the PI3K dependent pathway in L6 myotubes, indicating its potential as an antidiabetic agent (Sujatha et al., 2010).
Synthesis and Bioactivity Evaluation
The compound has been synthesized for various bioactivity evaluations. For instance, new analogs of 28-homocastasterone, synthesized from stigmasterol, were evaluated for their inhibitory effect on the replication of the DNA (HSV-1) virus (Ramirez et al., 2000). Additionally, a new route for synthesizing (22S, 23S)-28-homobrassinolide from stigmasta-2,(22E)-dien-6-one was developed, showcasing the versatility of this compound in synthetic applications (Massey et al., 2003).
Anti-Inflammatory Activity
This compound has been found in various plant extracts with demonstrated anti-inflammatory activities. For example, a study on Bursera simaruba (L.) Sarg. leaves hexane extracts identified this compound as one of the active constituents showing strong anti-inflammatory activity in mice (Carretero et al., 2008).
Anticancer Properties
This sterol has shown potential in anticancer research. A study reported the isolation of stigmast-5-en-3-ol from Dendronephthya gigantea, demonstrating significant antiproliferative effects on leukemia and breast cancer cell lines. It was observed to induce apoptosis and cell cycle arrest, mediated through the mitochondrial pathway (Fernando et al., 2018).
Algicidal and Herbicidal Activity
In the context of agriculture, compounds derived from this compound have been evaluated for their algicidal and herbicidal activities. A study on rice (Oryza sativa) hulls found that derivatives of this compound showed inhibitory activities against blue-green algae and duckweed, indicating its potential for environmentally friendly weed and algae control (Chung et al., 2007).
Eigenschaften
Molekularformel |
C29H50O |
|---|---|
Molekulargewicht |
414.7 g/mol |
IUPAC-Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,19-27,30H,7,10-18H2,1-6H3/b9-8+/t20-,21-,22+,23+,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI-Schlüssel |
CSVWWLUMXNHWSU-OYQPQXIVSA-N |
Isomerische SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |
SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C |
Kanonische SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C |
Synonyme |
dictyosterol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



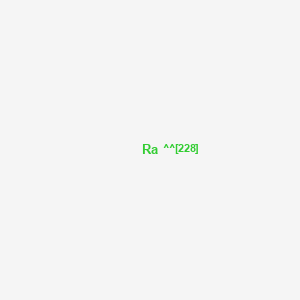
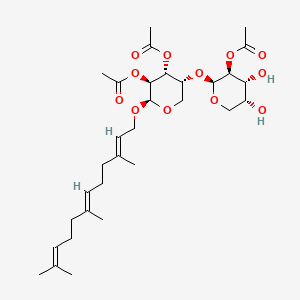
![1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-bromoethenyl]pyrimidine-2,4-dione](/img/structure/B1237273.png)
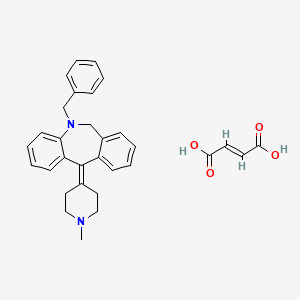
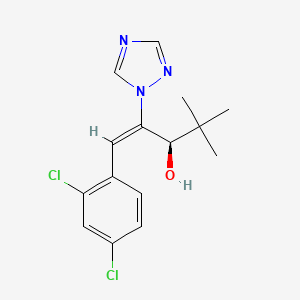
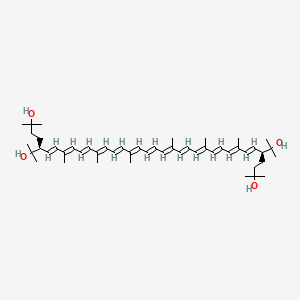
![(6R,7S)-7-[[(5R)-5-Amino-5-carboxypentanoyl]amino]-3-[[(Z)-3-(3,4-dihydroxyphenyl)-2-methoxyprop-2-enoyl]oxymethyl]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237279.png)

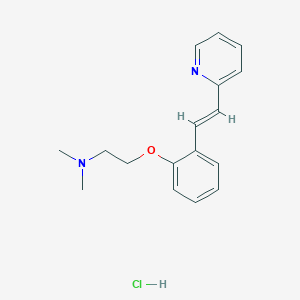

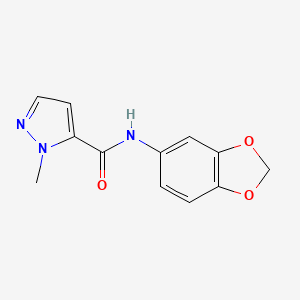
![1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1237287.png)
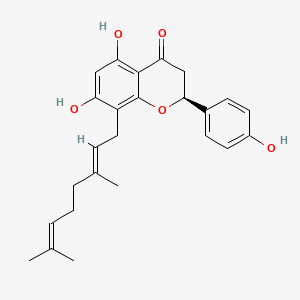
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-3-[(2-carboxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237289.png)